![molecular formula C18H21N3O B1233732 (E)-N-cycloheptyl-3-quinoxalin-2-ylprop-2-enamide](/img/structure/B1233732.png)
(E)-N-cycloheptyl-3-quinoxalin-2-ylprop-2-enamide
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Overview
Description
N-cycloheptyl-3-(2-quinoxalinyl)-2-propenamide is a quinoxaline derivative.
Scientific Research Applications
Antimicrobial Activity
Quinoxaline derivatives, including those similar to (E)-N-cycloheptyl-3-quinoxalin-2-ylprop-2-enamide, have been studied for their antimicrobial properties. A study by Vieira et al. (2014) reports on the antimicrobial activity of quinoxaline N,N-dioxide and its derivatives against bacterial and yeast strains, suggesting potential for new antimicrobial chemotherapy drugs.
Synthesis and Structural Analysis
Quinoxaline derivatives have been synthesized and analyzed for their structure. Ostrowska et al. (2002) discuss the synthesis of 3-benzoylpyrrolo[2,3-b]quinoxalin-2(4H)-ones, a potential bioactive compound, confirming the presence of specific isomers.
Pharmacological Evaluation
Studies like the one by Mahesh et al. (2011) have evaluated quinoxalin-2-carboxamides for their pharmacological properties, particularly as serotonin type-3 (5-HT3) receptor antagonists, suggesting their potential in medical applications.
Antiviral Properties
Research by Liu et al. (2011) identified quinoxalin-2(1H)-one derivatives as potent inhibitors against the hepatitis C virus, providing a basis for developing new antiviral drugs.
Synthetic Chemistry Applications
Studies such as the one by Zhang et al. (2011) have developed efficient synthesis methods for related compounds, showing the versatility of quinoxaline derivatives in synthetic chemistry.
Therapeutic Applications in Depression
Research by Mahesh et al. (2010) explored quinoxalin-2-carboxamides as 5-HT3 receptor antagonists, indicating their potential use in the management of depression.
Biological and Pharmacological Effects
A comprehensive review of quinoxaline derivatives by Khatoon and Abdulmalek (2021) discusses their significant pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial properties.
Chemical Synthesis and Applications
Courant et al. (2015) review the development of enamide chemistry and its utility in synthesizing biologically active molecules, relevant to compounds like (E)-N-cycloheptyl-3-quinoxalin-2-ylprop-2-enamide.
properties
Product Name |
(E)-N-cycloheptyl-3-quinoxalin-2-ylprop-2-enamide |
---|---|
Molecular Formula |
C18H21N3O |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(E)-N-cycloheptyl-3-quinoxalin-2-ylprop-2-enamide |
InChI |
InChI=1S/C18H21N3O/c22-18(21-14-7-3-1-2-4-8-14)12-11-15-13-19-16-9-5-6-10-17(16)20-15/h5-6,9-14H,1-4,7-8H2,(H,21,22)/b12-11+ |
InChI Key |
QYPYBORVOYFBNI-VAWYXSNFSA-N |
Isomeric SMILES |
C1CCCC(CC1)NC(=O)/C=C/C2=NC3=CC=CC=C3N=C2 |
SMILES |
C1CCCC(CC1)NC(=O)C=CC2=NC3=CC=CC=C3N=C2 |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C=CC2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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